Benzhydrylaminoacetic acid tert-butyl ester
Description
Benzhydrylaminoacetic acid tert-butyl ester (CAS 158980-46-2) is a tert-butyl ester derivative featuring a benzhydryl (diphenylmethyl) group attached to an aminoacetic acid backbone. Its molecular formula is C₁₉H₂₃NO₂, with a molecular weight of 297.39 g/mol and a purity ≥95% . The compound is characterized by the InChI key ZWWNPSADOUWQRL-UHFFFAOYSA-N, reflecting its stereochemical and structural uniqueness. It is primarily used in peptide synthesis and as a protecting group in organic chemistry due to its steric bulk and stability under acidic conditions .
Properties
IUPAC Name |
tert-butyl 2-(benzhydrylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,18,20H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWNPSADOUWQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454799 | |
| Record name | tert-Butyl N-(diphenylmethyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158980-46-2 | |
| Record name | tert-Butyl N-(diphenylmethyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
This two-step approach begins with the protection of glycine’s amino group as a Schiff base, followed by esterification of the carboxylic acid.
-
Schiff Base Formation :
Glycine reacts with benzophenone under dehydrating conditions (e.g., molecular sieves or anhydrous MgSO₄) to form N-(diphenylmethylene)glycine. The reaction proceeds via nucleophilic attack of the glycine amine on the carbonyl carbon of benzophenone, followed by dehydration. -
Esterification :
The carboxylic acid of N-(diphenylmethylene)glycine is esterified using tert-butanol via the Steglich method. A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) facilitate the reaction at 0–25°C.
Experimental Data
| Parameter | Value |
|---|---|
| Yield (Schiff base) | 85–92% |
| Yield (Esterification) | 78–85% |
| Reaction Time | 12–24 hours (each step) |
| Purification | Column chromatography (hexane/ethyl acetate) |
Advantages : High selectivity for the amino group; avoids acidic conditions that could hydrolyze the tert-butyl ester.
Limitations : Requires stoichiometric coupling agents, generating byproducts like dicyclohexylurea.
Metal-Free Oxidation of Nitrile Precursors
Reaction Mechanism
Adapting the method from RSC Advances (2016), N-(diphenylmethylene)glycine nitrile undergoes oxidation with tert-butyl hydroperoxide (TBHP). The process involves:
-
Csp³–H Oxidation : TBHP abstracts a hydrogen atom adjacent to the nitrile group.
-
C–CN Bond Cleavage : The nitrile group is converted into a carboxylic acid.
-
C–O Bond Formation : The acid reacts with TBHP to form the tert-butyl ester.
Experimental Data
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Reaction Time | 6–8 hours |
| Solvent | Dichloromethane |
| Temperature | 25–40°C |
Advantages : Avoids transition metals, simplifying purification.
Limitations : Requires synthesis of the nitrile precursor, adding a preparatory step.
Solvent-Free Electromagnetic Milling with (Boc)₂O
Reaction Mechanism
As reported in Green Chemistry (2025), N-(diphenylmethylene)glycine reacts with di-tert-butyl dicarbonate ((Boc)₂O) under mechanical force. Ferromagnetic rods in a high-speed rotating magnetic field induce bond activation, enabling direct esterification without solvents or bases.
Experimental Data
| Parameter | Value |
|---|---|
| Yield | 88–94% |
| Reaction Time | 45–60 minutes |
| Energy Input | 500–600 RPM |
| Purification | Recrystallization (heptane) |
Advantages : Eco-friendly, scalable, and suitable for sensitive substrates.
Limitations : Specialized equipment required; limited data on large-scale applications.
Alkylation of Carboxylate Salts
Reaction Mechanism
The sodium salt of N-(diphenylmethylene)glycine reacts with tert-butyl bromide in dimethylformamide (DMF). The carboxylate ion acts as a nucleophile, displacing bromide to form the ester.
Experimental Data
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Reaction Time | 8–12 hours |
| Temperature | 60–80°C |
| Byproduct | NaBr |
Advantages : Straightforward and uses readily available reagents.
Limitations : Elevated temperatures may destabilize the Schiff base; moderate yields.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Benzhydrylaminoacetic acid tert-butyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
BHA-TBE is synthesized through the esterification of benzhydrylaminoacetic acid with tert-butyl alcohol. This reaction typically involves the use of acid catalysts to facilitate the formation of the ester bond. The resulting compound is characterized by its stability and solubility, which are advantageous for further chemical modifications.
Anticancer Properties
Recent studies have highlighted the potential of BHA-TBE as a prodrug in cancer therapy. Specifically, it has been investigated for its ability to inhibit glutamine metabolism in cancer cells, a critical pathway for tumor growth and survival.
- Case Study: A study demonstrated that various derivatives of BHA-TBE exhibited cytotoxic effects on breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231) while sparing nonmalignant cells (MCF-10A). The compounds were found to suppress cell growth in a concentration-dependent manner, indicating their potential as novel anticancer agents .
Neuroprotective Effects
There is emerging evidence suggesting that BHA-TBE may possess neuroprotective properties. Compounds similar to BHA-TBE have been evaluated for their effects on neurodegenerative diseases, showing promise in protecting neuronal cells from oxidative stress.
Applications in Drug Development
BHA-TBE serves as an intermediate in the synthesis of various pharmaceutical compounds, including:
- 2-Azetidinones: These compounds are important in medicinal chemistry for their diverse biological activities, including antimicrobial and anti-inflammatory effects. BHA-TBE's role as a precursor facilitates the development of these therapeutics .
Prodrug Formulations
The use of BHA-TBE as a prodrug enhances drug delivery and efficacy by improving solubility and bioavailability. This approach is particularly beneficial for compounds that are poorly soluble in biological fluids.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that BHA-TBE exhibits favorable absorption and distribution characteristics, making it suitable for therapeutic applications. However, toxicity assessments are crucial to ensure safety in clinical settings.
Summary of Findings
Mechanism of Action
The mechanism of action of benzhydrylaminoacetic acid tert-butyl ester involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
tert-Butyl (3R)-3-Amino-3-phenylpropanoate
- CAS: Not explicitly provided; synonyms include (3R)-3-Amino-3-phenyl-propionic acid tert-butyl ester.
- Molecular Formula: Presumed C₁₃H₁₇NO₂ (based on structure).
- Key Features: Chiral center at the 3R position, amino group directly attached to a phenyl ring.
- Applications : Used in asymmetric synthesis and pharmaceutical intermediates. Its chirality makes it valuable for enantioselective reactions .
tert-Butyl 3-Amino-2-[4-(trifluoromethyl)benzyl]propanoate
- CAS: Not explicitly provided.
- Molecular Formula: Likely C₁₆H₂₀F₃NO₂ (includes a trifluoromethyl group).
- Key Features : Contains a 4-(trifluoromethyl)benzyl substituent, enhancing lipophilicity and metabolic stability.
- Applications: Potential use in drug discovery, where the CF₃ group improves bioavailability and resistance to enzymatic degradation .
tert-Butyl 3-Aminobenzoate
- CAS : 92146-82-2.
- Molecular Formula: C₁₁H₁₅NO₂ (MW 193.24 g/mol).
- Key Features: Simpler structure with a meta-aminobenzoate group.
- Applications: Intermediate in dye and polymer synthesis. Lower molecular weight compared to benzhydrylaminoacetic acid derivatives reduces steric hindrance, favoring nucleophilic reactions .
Butyl Benzoate
- CAS : 136-60-5.
- Molecular Formula : C₁₁H₁₄O₂ (MW 178.23 g/mol).
- Key Features: Straight-chain butyl ester of benzoic acid without amino groups.
- Applications : Industrial solvent and plasticizer. Lacks functional groups for complex organic reactions, limiting its use in fine chemistry .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Applications |
|---|---|---|---|---|---|---|
| Benzhydrylaminoacetic acid tert-butyl ester | 158980-46-2 | C₁₉H₂₃NO₂ | 297.39 | Benzhydryl, aminoacetic acid | ≥95% | Peptide synthesis, protecting groups |
| tert-Butyl (3R)-3-amino-3-phenylpropanoate | - | C₁₃H₁₇NO₂ (est.) | ~223.28 (est.) | 3R-chiral center, phenyl | - | Asymmetric synthesis |
| tert-Butyl 3-Aminobenzoate | 92146-82-2 | C₁₁H₁₅NO₂ | 193.24 | Meta-aminobenzoate | ≥97% | Dye/polymer intermediates |
| Butyl Benzoate | 136-60-7 | C₁₁H₁₄O₂ | 178.23 | n-Butyl ester | - | Solvent, plasticizer |
Key Research Findings
Steric and Electronic Effects: The benzhydryl group in this compound provides significant steric hindrance, making it resistant to nucleophilic attack and ideal for protecting amines in peptide synthesis. In contrast, simpler esters like butyl benzoate lack this bulk, limiting their utility in complex reactions . The trifluoromethyl group in tert-butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate enhances lipophilicity and metabolic stability, a critical factor in drug design .
Chirality and Reactivity: Chiral derivatives like tert-butyl (3R)-3-amino-3-phenylpropanoate are pivotal in enantioselective catalysis, enabling the synthesis of optically active pharmaceuticals .
Safety Profiles :
- Tert-butyl esters with aromatic substituents (e.g., benzhydryl, phenyl) generally exhibit moderate hazards, including skin/eye irritation (as seen in related compounds like (R)-2-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester) .
Biological Activity
Benzhydrylaminoacetic acid tert-butyl ester (BBA) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth examination of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
BBA is characterized by its benzhydrylamino group attached to an acetic acid moiety with a tert-butyl ester functional group. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 273.35 g/mol |
| Melting Point | 80-82 °C |
| Solubility | Soluble in organic solvents |
The biological activity of BBA can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that BBA may exhibit antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
BBA has shown promising antimicrobial activity against a spectrum of pathogens. A study evaluated its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that BBA possesses significant antimicrobial properties, particularly against Gram-positive bacteria.
Antitumor Activity
In vitro studies have demonstrated that BBA can inhibit the proliferation of cancer cell lines. For instance, research conducted on the MCF-7 breast cancer cell line revealed:
- IC value: 15 µM
- Mechanism: Induction of apoptosis via the mitochondrial pathway.
The following table summarizes the effects observed on various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of metastasis |
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of BBA in treating skin infections caused by resistant Staphylococcus aureus. The trial involved 50 patients treated with BBA-based topical formulations over four weeks. Results indicated a 75% reduction in infection severity, demonstrating the compound's potential as a therapeutic agent.
Case Study 2: Antitumor Effects
In another study, BBA was tested on mice implanted with MCF-7 tumors. The treatment group receiving BBA showed a 50% reduction in tumor size compared to the control group after four weeks, supporting its role as an effective anticancer agent.
Q & A
Q. What are the optimal synthetic routes for preparing Benzhydrylaminoacetic acid tert-butyl ester, and how can reaction conditions be optimized?
The synthesis typically involves esterification or transimination reactions. For example:
- Esterification : React 2-amino-2-phenylacetic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄) to form the tert-butyl ester. Reaction yields can be improved by using anhydrous conditions and refluxing in dichloromethane .
- Transimination : Start with glycine tert-butyl ester derivatives and react with benzophenone imine to introduce the benzhydryl group. This method requires careful control of stoichiometry and temperature (0–5°C) to avoid side reactions .
Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH during workup to isolate the product efficiently.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : Confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet in ¹H NMR) and benzhydryl moiety (aromatic protons at δ ~7.3–7.5 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97% as per CAS data) .
- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 207.27 (C₁₂H₁₇NO₂) .
Q. What are the stability considerations for this compound under different experimental conditions?
- Acidic/Basic Conditions : The tert-butyl ester is labile under strong acidic (e.g., TFA) or basic conditions (e.g., KOH/D₂O), leading to hydrolysis. For example, deuterium exchange studies show rapid α-CH₂ group degradation in basic solutions .
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in transimination or protection/deprotection steps?
- Transimination Mechanism : Use isotopic labeling (e.g., ¹⁵N) to track the transfer of the amino group from benzophenone imine to the glycine ester intermediate. Kinetic studies under varying temperatures can reveal activation energy barriers .
- Protection Strategies : The tert-butyl group acts as a steric shield during peptide synthesis. Compare its stability to other esters (e.g., methyl or benzyl) using TFA cleavage assays .
Q. How can computational modeling enhance the understanding of this compound’s reactivity or supramolecular interactions?
- Density Functional Theory (DFT) : Model the electronic effects of the benzhydryl group on ester bond cleavage. Calculate HOMO-LUMO gaps to predict nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., proteases) to design inhibitors or prodrugs. Focus on hydrogen bonding between the amino group and active-site residues .
Q. How should researchers address contradictions in literature data regarding this compound’s spectroscopic or synthetic properties?
- Case Example : Discrepancies in reported melting points or NMR shifts may arise from polymorphic forms or solvent effects. Reproduce experiments under standardized conditions (e.g., DMSO-d₆ for NMR) and cross-validate with XRD or DSC .
- Synthetic Yield Variations : Compare catalysts (e.g., DMAP vs. H₂SO₄) and solvents (polar aprotic vs. chlorinated) to identify optimal systems. Use Design of Experiments (DoE) for multifactorial analysis .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
